

Commercial availability of 2-Bromo-4-(difluoromethoxy)pyridine

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Compound of Interest

Compound Name: 2-Bromo-4-(difluoromethoxy)pyridine

Cat. No.: B1447272

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An In-depth Technical Guide to **2-Bromo-4-(difluoromethoxy)pyridine** for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide offers a comprehensive analysis of **2-Bromo-4-(difluoromethoxy)pyridine**, a fluorinated heterocyclic building block of significant interest in medicinal chemistry. We will explore its commercial availability, detailing key suppliers and specifications. The guide synthesizes critical physicochemical data and outlines a representative synthetic pathway, explaining the chemical principles behind the protocol. A core focus is placed on the strategic application of this molecule in drug discovery, particularly its utility in palladium-catalyzed cross-coupling reactions. This document includes detailed experimental workflows, data tables, and diagrams to provide researchers and drug development professionals with the practical insights required for its effective application.

Introduction: The Ascendancy of Fluorinated Building Blocks in Drug Design

The strategic incorporation of fluorine into bioactive molecules is a well-established and powerful strategy in modern drug discovery. The unique physicochemical properties of the fluorine atom and fluorinated motifs can profoundly influence a compound's metabolic stability, lipophilicity, membrane permeability, and binding affinity. The difluoromethoxy (-OCF₂H) group,

in particular, has gained prominence as a bioisostere for hydroxyl, thiol, or methoxy groups, offering a distinct electronic profile and the ability to act as a lipophilic hydrogen bond donor.

When this functionality is installed on a pyridine scaffold—a privileged core structure in numerous FDA-approved drugs—it creates a high-value synthetic intermediate. **2-Bromo-4-(difluoromethoxy)pyridine** represents a convergence of these strategic elements. It provides the advantageous properties of the difluoromethoxy group combined with a reactive bromine handle at the 2-position, which is primed for a variety of synthetic transformations, most notably transition-metal-catalyzed cross-coupling reactions.^[1] This makes it an invaluable building block for the construction of complex molecular architectures and the rapid generation of compound libraries for therapeutic screening.^[2]

Commercial Availability and Sourcing

2-Bromo-4-(difluoromethoxy)pyridine is readily accessible from several specialized chemical suppliers. When sourcing this reagent, it is critical to consider purity, available quantities, and lead times to ensure project timelines are met. Below is a comparative summary of offerings from notable vendors.

Supplier	CAS Number	Purity/Specification	Molecular Weight	Available Sizes
BLDpharm	1206984-48-6	-	224.00	Inquire
MySkinRecipes	1206984-48-6	≥95%	224.00 g/mol	100mg, 500mg
CP Lab Safety	832735-56-5	min 97%	224.005	1 gram
Apollo Scientific	832735-56-5	-	-	Inquire

Note: CAS numbers and specifications may vary slightly between suppliers. Researchers should always consult the supplier's documentation and certificate of analysis for the most accurate information.

Physicochemical and Structural Properties

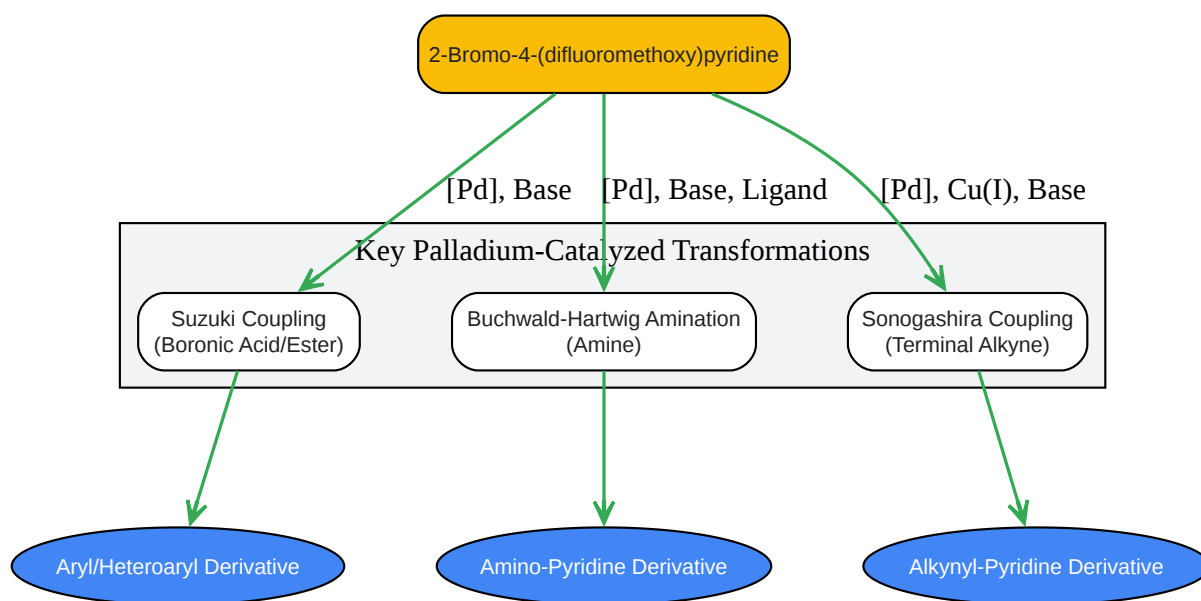
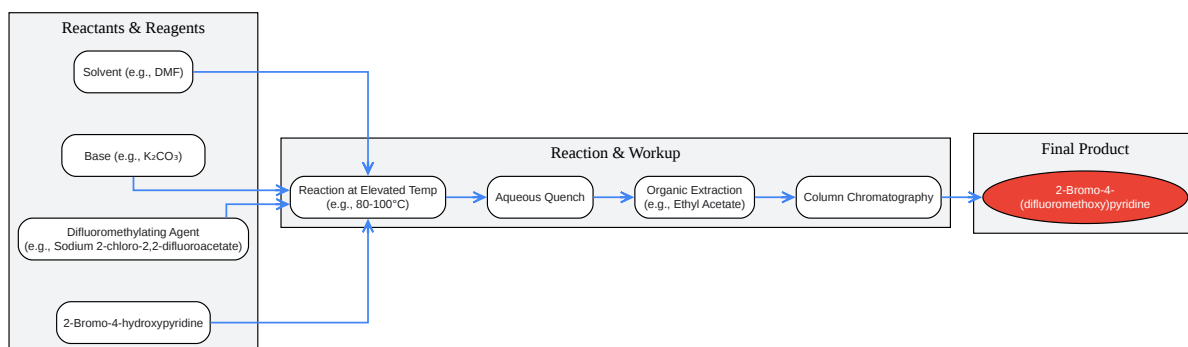
A comprehensive understanding of the compound's properties is essential for reaction planning, analytical method development, and interpretation of results.

Property	Value	Source
Molecular Formula	C ₆ H ₄ BrF ₂ NO	[3]
Monoisotopic Mass	222.94443 Da	[3]
Molecular Weight	224.005 g/mol	[4]
InChIKey	WTLCKEHRGDZTGC-UHFFFAOYSA-N	[3]
SMILES	<chem>C1=CN=C(C=C1OC(F)F)Br</chem>	[3]
Predicted XlogP	2.8	[3]
Storage Conditions	2-8°C, Inert Atmosphere	[5][6]

Synthesis and Reaction Chemistry

Representative Synthetic Protocol

While commercially available, understanding the synthesis of **2-Bromo-4-(difluoromethoxy)pyridine** provides insight into potential impurities and reaction byproducts. The most common approach involves the difluoromethylation of the corresponding 4-hydroxypyridine precursor.



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